1-Iodobutan-2-ol
Overview
Description
1-Iodobutan-2-ol is an organic compound with the molecular formula C₄H₉IO It is a halogenated alcohol, specifically an iodinated derivative of butanol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodobutan-2-ol can be synthesized through several methods. One common approach involves the halogenation of 2-butanol. This can be achieved by reacting 2-butanol with iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Iodobutan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to 2-butanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields 2-butanol.
Substitution: Results in various substituted butanol derivatives.
Scientific Research Applications
1-Iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-iodobutan-2-ol involves its reactivity due to the presence of both the hydroxyl and iodine functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the iodine atom can undergo electrophilic substitution. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
1-Iodobutane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain types of reactions.
2-Iodobutan-1-ol: An isomer with the iodine and hydroxyl groups on different carbon atoms, leading to different reactivity and applications.
1-Bromobutan-2-ol: A brominated analog with similar properties but different reactivity due to the presence of bromine instead of iodine
Uniqueness: 1-Iodobutan-2-ol is unique due to the combination of the hydroxyl and iodine functional groups on adjacent carbon atoms. This structural feature imparts distinct reactivity patterns, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
1-iodobutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATASVWMNXKVMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CI)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632997 | |
Record name | 1-Iodobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124780-92-3 | |
Record name | 1-Iodobutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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